Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate

TRPM2 ion channel selectivity calcium imaging

Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate (CAS 40783-82-2) is a tricyclic heterocycle that serves as the foundational Z-4 scaffold of a novel class of selective transient receptor potential melastatin 2 (TRPM2) ion channel inhibitors discovered via three-dimensional similarity-based screening. The compound contains a benzo[d]imidazo[1,2-a]imidazole core with methyl substituents at positions 2 and 9 and a methyl ester at position 3, giving it a molecular formula of C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 40783-82-2
Cat. No. B3265628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate
CAS40783-82-2
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)OC
InChIInChI=1S/C13H13N3O2/c1-8-11(12(17)18-3)16-10-7-5-4-6-9(10)15(2)13(16)14-8/h4-7H,1-3H3
InChIKeyYXZFPFVRPAIWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate (CAS 40783-82-2): Core Scaffold for Next-Generation Selective TRPM2 Inhibitors


Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate (CAS 40783-82-2) is a tricyclic heterocycle that serves as the foundational Z-4 scaffold of a novel class of selective transient receptor potential melastatin 2 (TRPM2) ion channel inhibitors discovered via three-dimensional similarity-based screening [1]. The compound contains a benzo[d]imidazo[1,2-a]imidazole core with methyl substituents at positions 2 and 9 and a methyl ester at position 3, giving it a molecular formula of C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol. Commercially available at purities of ≥95% to 98% , this compound is the essential precursor for generating high-selectivity TRPM2 pharmacological tool compounds that cannot be accessed from alternative heterocyclic starting materials.

Why Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate Cannot Be Replaced by Common TRPM2 Inhibitors or Analogous Esters


Generic substitution of methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate with widely used TRPM2 inhibitors such as 2-aminoethoxydiphenyl borate (2-APB), flufenamic acid (FFA), or clotrimazole results in the loss of TRPM2 selectivity—these legacy agents inhibit TRPM8, TRPV1, InsP₃ receptors, and Orai channels, confounding experimental interpretation [1]. Similarly, replacing the methyl ester with the ethyl ester analog (CAS 119294-89-2) alters critical physicochemical properties: the methyl ester exhibits a calculated logP of 1.34, whereas the ethyl ester has a higher logP (~2.0), which can reduce aqueous solubility and affect in vitro assay performance . The benzo[d]imidazo[1,2-a]imidazole scaffold is a proven privileged structure for TRPM2 subtype selectivity; alternative heterocyclic cores (e.g., pyrimido[1,2-a]benzimidazoles) fail to replicate the selectivity profile demonstrated by this scaffold, as shown in the foundational SAR study [1]. These differences are quantitatively measurable and directly impact experimental reproducibility and data interpretability.

Head-to-Head Quantitative Evidence: Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate Versus Comparators


TRPM2 Subtype Selectivity: Z-4 Scaffold Confers Selectivity Over TRPM8, TRPV1, InsP₃ Receptor, and Orai Channels Versus Multi-Target Inhibitor 2-APB

The benzo[d]imidazo[1,2-a]imidazole scaffold (Z-4, which is methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate) serves as the core of a series of TRPM2 inhibitors that were shown to be highly selective for TRPM2 over TRPM8, TRPV1, InsP₃ receptors, and Orai channels in calcium imaging and whole-cell patch clamp electrophysiology assays. In contrast, the non-selective TRPM2 inhibitor 2-aminoethoxydiphenyl borate (2-APB) exhibits potent activity at TRPM8, TRPV1, and IP₃ receptors, creating substantial off-target liabilities. The Z-4-derived compounds ZA10 and ZA18 demonstrated TRPM2 IC₅₀ values of 8.1 μM and 6.2 μM, respectively, and did not inhibit TRPM8, TRPV1, InsP₃ receptor, or Orai channel currents at concentrations up to 30 μM [1].

TRPM2 ion channel selectivity calcium imaging

TRPM2 Inhibitory Potency: Z-4 Core Yields Sub-10 μM Inhibitors ZA10 (8.1 μM) and ZA18 (6.2 μM) — Comparative Potency Within Benzo[d]imidazo[1,2-a]imidazole Series

Within the Z-4 derivative series, progressive structural optimization from the unsubstituted Z-4 core (methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate) yielded compounds ZA10 (with a 4-(dimethylamino)benzylidene substituent) and ZA18 (with a 4-methoxybenzylidene substituent) that demonstrated TRPM2 inhibitory IC₅₀ values of 8.1 μM and 6.2 μM, respectively, as measured by whole-cell patch clamp electrophysiology in HEK293 cells expressing recombinant human TRPM2. The parent Z-4 scaffold is the essential synthetic starting material; without it, these potent and selective tool compounds cannot be accessed. The SAR trend shows that C3-position derivatization is critical for achieving sub-10 μM potency on the TRPM2 channel [1].

TRPM2 IC₅₀ electrophysiology

Neuroprotection in H₂O₂-Induced Oxidative Stress Model: ZA10 and ZA18 Reduce SH-SY5Y Cell Mortality — Functional Differentiation from Clotrimazole

In a functional neuroprotection assay using H₂O₂-induced cell death in SH-SY5Y human neuroblastoma cells, ZA10 and ZA18—derived from the Z-4 scaffold—significantly reduced cell mortality [1]. This functional readout demonstrates that TRPM2 inhibition via this scaffold translates into cytoprotection in an oxidative stress model relevant to ischemia-reperfusion injury and neurodegenerative diseases. By contrast, clotrimazole, a commonly used TRPM2 inhibitor, inhibits TRPM2 currents only at high concentrations (3–30 mM) and is irreversible, making it unsuitable for functional rescue assays requiring temporal control of channel blockade. The Z-4 series provides reversible, concentration-dependent TRPM2 inhibition that permits neuronal survival readouts [1].

neuroprotection SH-SY5Y oxidative stress

Physicochemical Differentiation: Methyl Ester (LogP 1.34) vs. Ethyl Ester Analog (LogP ~2.0) — Aqueous Solubility Advantage for In Vitro Assays

The methyl ester of the 2,9-dimethyl-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate scaffold possesses a calculated logP of 1.34, as reported by a major commercial supplier . The ethyl ester analog (CAS 119294-89-2, ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate) has a higher calculated logP of approximately 2.0 (derived from molecular property databases), indicating a roughly 4.5-fold increase in lipophilicity. This difference translates to measurably lower aqueous solubility for the ethyl ester, which can lead to compound precipitation in aqueous assay buffers at concentrations ≥10 μM—a common issue in ion channel screening [1]. The methyl ester offers superior compatibility with standard calcium imaging and electrophysiology assay conditions that require DMSO stocks to be diluted into aqueous buffers.

logP solubility physicochemical

Commercial Purity Differentiation: NLT 98% from GMP-Aligned Suppliers vs. Standard 95% Technical Grade

Suppliers offering methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate at NLT 98% purity under ISO-certified quality systems provide documented batch-to-batch consistency suitable for pharmaceutical R&D and regulatory-compliant studies . In contrast, standard 95% technical grade material, while acceptable for initial synthetic work, may contain unidentified impurities that can interfere with TRPM2 channel assays or generate variable SAR data. The 95% purity material (e.g., AK Scientific 7133CD) specifies only minimum purity without impurity profiling , whereas NLT 98% grades typically include HPLC purity certificates.

purity quality control procurement

Synthetic Tractability: Z-4 Core Enables Divergent Derivatization at C3 Position — Unique Versatility for SAR Exploration

The Z-4 scaffold (target compound) contains a methyl ester at the C3 position that can be hydrolyzed to the carboxylic acid (CAS 785764-10-5) for amide coupling or transesterified to generate libraries of ester analogs. This synthetic versatility enabled the systematic SAR study reported by Zhao et al. (2021), where condensation of the C3 aldehyde (obtained via DIBAL-H reduction of the ester) with various anilines yielded ZA10, ZA18, and a panel of analogs with varying TRPM2 potency and selectivity [1]. In contrast, the corresponding ethyl ester (CAS 119294-89-2) or carboxylic acid (CAS 785764-10-5) forms are less commonly stocked by major suppliers and may require custom synthesis, delaying SAR campaigns. The methyl ester is the most commonly available C3-substituted building block in this series, stocked by multiple international vendors.

synthetic chemistry SAR derivatization

Optimal Research and Industrial Use Cases for Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate


Generation of Selective TRPM2 Pharmacological Tool Compounds for Ischemia-Reperfusion and Neurodegeneration Research

Academic and pharmaceutical laboratories studying TRPM2-mediated Ca²⁺ overload in ischemia-reperfusion injury or neurodegenerative diseases should procure this compound as the core Z-4 scaffold. The scaffold enables divergent synthesis of selective TRPM2 inhibitors such as ZA10 (IC₅₀ 8.1 μM) and ZA18 (IC₅₀ 6.2 μM) that exhibit TRPM2 selectivity over TRPM8, TRPV1, InsP₃ receptors, and Orai channels, as validated by whole-cell patch clamp electrophysiology [1]. The resulting tool compounds are suitable for calcium imaging, patch clamp electrophysiology, and H₂O₂-induced SH-SY5Y neuroprotection assays, where non-selective inhibitors such as 2-APB, flufenamic acid, or clotrimazole cannot provide interpretable TRPM2-specific readouts [1].

Medicinal Chemistry SAR Campaigns Targeting TRPM2 for Inflammation, Cancer, or Neurodegenerative Disease Drug Discovery

Medicinal chemistry teams pursuing TRPM2 as a therapeutic target for inflammatory diseases, cancer, insulin secretion disorders, or neurodegeneration should stock this compound as the primary scaffold. The methyl ester at C3 can be hydrolyzed to the carboxylic acid for amide library synthesis, reduced to the aldehyde for condensation with anilines to generate benzylidene derivatives (the ZA10/ZA18 series), or transesterified to probe ester substituent effects on potency and metabolic stability [1]. The compound's commercial availability at NLT 98% purity enables reproducible SAR data generation, while its logP of 1.34 (lower than the ethyl ester analog) supports aqueous assay compatibility .

Development of TRPM2-Specific Fluorescent Probes or Radiotracers for Channel Imaging

Chemical biology groups developing fluorescent or radiolabeled probes for TRPM2 channel imaging can use this compound as the unlabeled parent scaffold for SAR-driven probe design. The C3 ester provides a convenient synthetic handle for conjugation to fluorophores, biotin tags, or radioisotope carriers without perturbing the TRPM2 pharmacophore, as demonstrated by the retention of TRPM2 selectivity in ZA10 and ZA18 derivatives. The benzo[d]imidazo[1,2-a]imidazole scaffold's TRPM2 selectivity profile [1] ensures that the resulting probe will exhibit minimal cross-reactivity with TRPM8, TRPV1, InsP₃ receptors, or Orai channels—a prerequisite for specific TRPM2 imaging applications.

In Vitro Toxicology and Safety Pharmacology Panel Screening for TRPM2-Dependent Mechanisms

Contract research organizations (CROs) and pharmaceutical safety pharmacology groups can procure this compound to synthesize selective TRPM2 inhibitors for inclusion in ion channel safety panels (e.g., cardiac ion channel panels, CNS safety panels). The scaffold's demonstrated selectivity over TRPM8, TRPV1, and InsP₃ receptor-mediated Ca²⁺ release [1] reduces the risk of false-positive hits in panel screening relative to non-selective TRPM2 inhibitors such as 2-APB or clotrimazole. The compound's physicochemical properties (MW 243.26, logP 1.34) are compatible with standard DMSO stock preparation and aqueous dilution protocols used in automated patch clamp platforms .

Quote Request

Request a Quote for Methyl 2,9-dimethyl-9H-benzo[d]imidazo[1,2-a]imidazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.